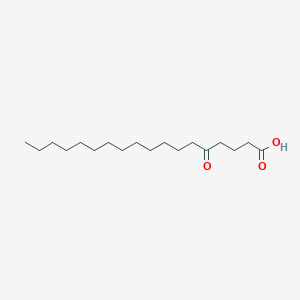
5-Oxooctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxooctadecanoic acid, also known as 5-oxo-18:1 fatty acid, is a bioactive lipid that has been found to have various physiological and biochemical effects. It is a metabolite of linoleic acid, an essential fatty acid that cannot be synthesized by the human body and must be obtained through the diet. 5-Oxooctadecanoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising target for scientific research.
Wissenschaftliche Forschungsanwendungen
Oxidation and Synthesis
5-Oxooctadecanoic acid is involved in the oxidation and synthesis of various fatty acids. In a study by Alaiz et al. (1988), the oxidation of 12-oxo-(Z)-9-octadecenoic acid led to the production of minor and major products including erythro-9,10-Dihydroxy-12-oxooctadecanoic acid and 9,12-epoxyoctadeca-9,11-dienoic acid, respectively (Alaiz et al., 1988).
Biochemical Characterization
Another study focused on the chemical constituents from Tiliacora triandra identified derivatives of fatty acids, including ethyl-5,7-dihydroxy-6-oxooctadecanoate, along with their inhibitory activity against α-glucosidase and α-amylase (Makinde et al., 2020).
Derivatization and Structural Analysis
The derivatization and structural analysis of keto fatty acids have been a subject of research. Ahmad et al. (1986) studied the preparation of oxathiolanes from oxo fatty acids, including 9-oxooctadecanoic acid, revealing insights into their spectral properties and chemical reactions (Ahmad et al., 1986).
Biological Activity
Research by Powell and Rokach (2005) delved into the biochemistry and biology of 5-oxo-ETE, a derivative of arachidonic acid, highlighting its role as a chemoattractant and mediator in various biological processes, including in allergic diseases like asthma (Powell & Rokach, 2005).
Molecular Interactions and Applications
The molecular interactions and applications of oxooctadecanoates and similar compounds have been a focus area as well. For instance, Zarini and Murphy (2003) investigated the biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid from 5-hydroperoxyeicosatetraenoic acid in murine macrophages, offering insights into the biochemical pathways involved (Zarini & Murphy, 2003).
Chemotaxis and Cellular Responses
Studies also explore the chemotactic properties of 5-oxo-ETE and related compounds. Sturm et al. (2005) found that 5-oxo-ETE is a potent chemoattractant for human basophils, suggesting its role in atopic diseases (Sturm et al., 2005).
Eigenschaften
CAS-Nummer |
16694-31-8 |
|---|---|
Produktname |
5-Oxooctadecanoic acid |
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
5-oxooctadecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
UIROXHXJKJUFSV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)O |
Andere CAS-Nummern |
16694-31-8 |
Synonyme |
5-ketostearic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

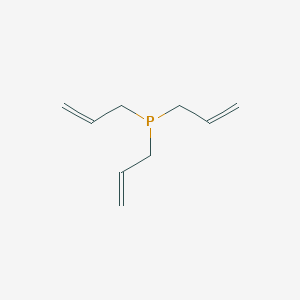
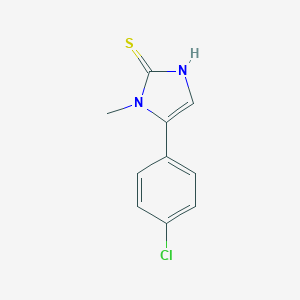
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
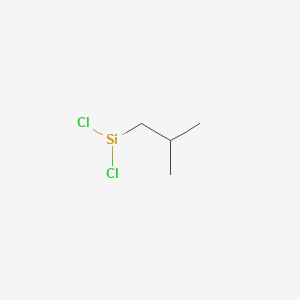
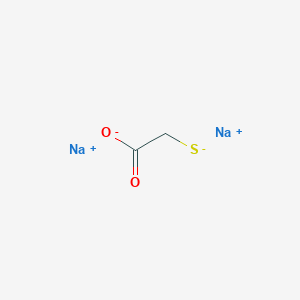
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
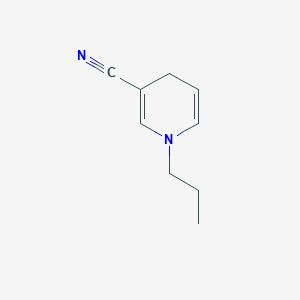
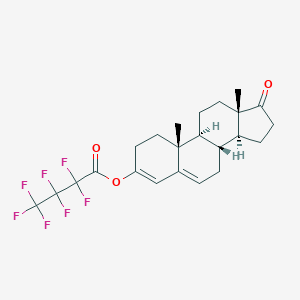
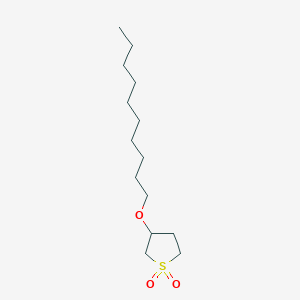
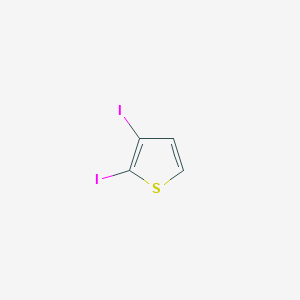
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)